molecular formula C9H7NO3 B1624852 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde CAS No. 200195-19-3

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde

Cat. No.: B1624852
CAS No.: 200195-19-3
M. Wt: 177.16 g/mol
InChI Key: YCIZZCSWMNUTGR-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Chemistry Applications : One study presents an efficient method for synthesizing 2-substituted oxazolines and oxazines from aldehydes, demonstrating the use of (diacetoxyiodo)benzene as an oxidant. This method highlights the potential for creating derivatives of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde in synthetic chemistry (Karade, Tiwari, & Gampawar, 2007).

  • Dye and Pigment Development : Another research discusses the synthesis of a highly colored blue dye derived from the benzo[1,3]oxazine system, which may include structures similar to the compound . This dye, with unique absorption properties, suggests potential applications in the development of new pigments (Prostota, Berthet, Delbaere, & Coelho, 2013).

  • Synthesis of Analogues : A study describes the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, indicating the chemical versatility and potential for creating a range of similar compounds for various research purposes (Brooks et al., 2010).

  • Organic Synthesis and Green Chemistry : Research on Knoevenagel condensation reactions in an ionic liquid, including the use of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes, illustrates the compound's relevance in innovative organic synthesis methodologies, particularly in the context of green chemistry (Hangarge, Jarikote, & Shingare, 2002).

  • Material Science : A paper discusses the synthesis of benzoxazines with different linkages, including structures related to this compound, and explores the structure-property relationships of the resulting thermosets. This suggests potential applications in materials science and engineering (Lin et al., 2009).

  • Antimicrobial Research : A study on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, including their antimicrobial activities, indicates the compound's potential use in developing new antimicrobial agents (Mathew et al., 2010).

  • Medicinal Chemistry : Research involving the antibacterial activity of coumarine derivatives synthesized from related chemical structures suggests potential medicinal chemistry applications, particularly in the development of new antibacterial agents (Behrami & Vaso, 2017).

Mechanism of Action

Target of Action

The primary target of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is the Bromodomain and Extra-Terminal proteins (BETs) , particularly BRD4 . BRD4 is a member of the BET family, which also includes BRD2, BRD3, and BRDT . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Mode of Action

The compound interacts with its target, BRD4, by inhibiting its function . BRD4 recognizes acetylated lysine residues through its bromodomains (BD1 and BD2), forming deep hydrophobic pockets . The compound, as a BET inhibitor, disrupts this interaction, leading to significant changes in the cellular processes regulated by BRD4 .

Biochemical Pathways

The inhibition of BRD4 affects several biochemical pathways. One significant effect is the downregulation of c-Myc, a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation . This downregulation can effectively block c-Myc expression in multiple myeloma, Burkitt’s lymphoma, and mixed lineage leukemia .

Pharmacokinetics

The optimization of its chemotype for potency and drug-like properties is suggested for future studies .

Result of Action

The compound’s action results in good anti-proliferation activities against several hematologic malignancies cell lines at low-micromolar concentrations, including MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells . This indicates its potential as a therapeutic agent for these types of cancers.

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-4-6-1-2-7-8(3-6)13-5-9(12)10-7/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIZZCSWMNUTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442023
Record name 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200195-19-3
Record name 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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